

# Fmoc-D-Norleucine: A Comprehensive Technical Guide for Researchers

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## Compound of Interest

Compound Name: *Fmoc-D-Nle-OH*

Cat. No.: *B557635*

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This technical guide provides an in-depth overview of Fmoc-D-norleucine, a critical building block in modern peptide synthesis, tailored for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, provides a detailed protocol for its application in solid-phase peptide synthesis (SPPS), and illustrates the synthesis workflow.

Fmoc-D-norleucine, the N- $\alpha$ -Fmoc protected form of D-norleucine, is an essential non-proteinogenic amino acid derivative. Its incorporation into peptide chains is a key strategy for enhancing the metabolic stability and modifying the conformational properties of synthetic peptides. The straight-chain, non-branched side chain of norleucine provides a unique hydrophobic character without the steric hindrance associated with other bulky amino acids, making it a valuable tool in the design of peptide-based therapeutics.

## Core Physicochemical Properties

A summary of the key quantitative data for Fmoc-D-norleucine is presented in the table below. These properties are critical for its effective use in synthetic protocols and for the characterization of the final peptide products.

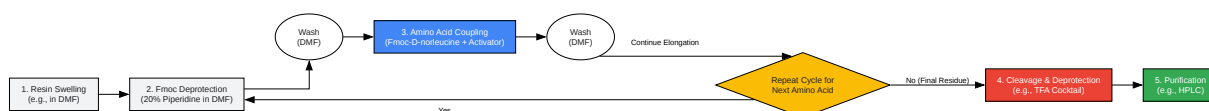
| Property          | Value  |
|-------------------|--|
| CAS Number        | 112883-41-7[1][2][3][4]  |
| Molecular Weight  | 353.42 g/mol [1][2][4]   |
| Molecular Formula | C <sub>21</sub> H <sub>23</sub> NO <sub>4</sub> [1]            |
| Melting Point     | 140 - 146 °C[1][2][4]  |
| Appearance        | White to off-white powder[1][2][4]                             |
| Purity            | ≥98% (HPLC)[2][4]  |
| Optical Rotation  | [α] <sub>D</sub> <sup>20</sup> = +19 ±3° (c=1 in DMF)[1][2][4] |

## Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-D-norleucine is predominantly utilized in Fmoc-based solid-phase peptide synthesis. The Fmoc protecting group provides a stable N-terminal protection that can be selectively removed under mild basic conditions, typically with piperidine, without affecting the acid-labile side-chain protecting groups of other amino acids in the sequence. This orthogonality is a cornerstone of modern peptide chemistry.

## Experimental Workflow for Fmoc-SPPS

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis using Fmoc-protected amino acids like Fmoc-D-norleucine.



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Caption: Workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

## Detailed Experimental Protocol: Incorporation of Fmoc-D-norleucine

This protocol provides a generalized methodology for the manual incorporation of an Fmoc-D-norleucine residue into a growing peptide chain on a solid support (e.g., Rink Amide resin).

Materials:

- Fmoc-protected peptide-resin
- Fmoc-D-norleucine
- N,N-Dimethylformamide (DMF), peptide synthesis grade
- 20% (v/v) Piperidine in DMF
- Coupling reagents: e.g., HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
- Base: e.g., N,N-Diisopropylethylamine (DIPEA)
- Dichloromethane (DCM)
- Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
- Cold diethyl ether
- Solid-phase synthesis vessel

Methodology:

- Resin Preparation and Swelling:
  - Place the resin in a solid-phase synthesis vessel.

- Wash the resin with DMF (3 times).
- Swell the resin in DMF for at least 30 minutes.
- Fmoc Deprotection:
  - Drain the DMF from the swollen resin.
  - Add a solution of 20% piperidine in DMF to the resin.
  - Agitate the mixture for 5 minutes and drain.
  - Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15-20 minutes to ensure complete removal of the Fmoc group.
  - Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
- Amino Acid Coupling (Incorporation of Fmoc-D-norleucine):
  - In a separate vial, dissolve Fmoc-D-norleucine (3-5 equivalents relative to resin loading) and HCTU (2.9 equivalents) in DMF.
  - Add DIPEA (6 equivalents) to the amino acid solution to activate it.
  - Immediately add the activated Fmoc-D-norleucine solution to the deprotected peptide-resin.
  - Agitate the reaction mixture for 1-2 hours at room temperature.
  - Optional: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
  - Once the coupling is complete, drain the reaction solution.
  - Wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents.
- Chain Elongation:

- To add the next amino acid, repeat the Fmoc deprotection (Step 2) and coupling (Step 3) steps with the desired Fmoc-protected amino acid.
- Final Cleavage and Deprotection:
  - After the final amino acid has been coupled and the terminal Fmoc group has been removed, wash the peptide-resin with DCM and dry it under vacuum.
  - Add the cleavage cocktail to the dried resin.
  - Gently agitate the mixture for 2-3 hours at room temperature.
  - Filter the resin and collect the filtrate containing the cleaved peptide.
  - Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
  - Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.
  - Dry the crude peptide pellet under vacuum.
- Purification:
  - The crude peptide can be purified to a high degree using reverse-phase high-performance liquid chromatography (RP-HPLC).

This comprehensive guide provides the essential information for the successful application of Fmoc-D-norleucine in peptide synthesis. Its unique properties and the robust methodology of Fmoc-SPPS enable the creation of novel and effective peptide-based molecules for a wide range of research and therapeutic applications.

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